molecular formula C8H9ClN2 B014980 1H-Indol-2-amine hydrochloride CAS No. 27878-37-1

1H-Indol-2-amine hydrochloride

Cat. No. B014980
CAS RN: 27878-37-1
M. Wt: 168.62 g/mol
InChI Key: JIKSXSUBAADKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 1H-Indol-2-amine hydrochloride involves diverse methodologies, highlighting the compound's adaptability in chemical synthesis. For instance, a study detailed the synthesis of 5-methyl-6-acetyl substituted indole and gramine through a process involving Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and deprotection, yielding substituted indole derivatives (Kukuljan, Kranjc, & Perdih, 2016). Another method described involves the amination of aryl chlorides with aliphatic and aromatic amines, producing N-substituted indoles through a metal-free process (Beller, Breindl, Riermeier, & Tillack, 2001).

Molecular Structure Analysis

The molecular structure of 1H-Indol-2-amine hydrochloride derivatives is characterized by various spectroscopic and crystallographic techniques, providing insights into their molecular configurations. The structure of 1-(5-methyl-1H-indol-6-yl)ethan-1-one, a derivative, was elucidated using IR, 1H NMR, and mass spectroscopy, revealing detailed insights into its chemical environment (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

1H-Indol-2-amine hydrochloride undergoes various chemical reactions, leading to a wide array of derivatives with diverse properties. For example, amine-induced rearrangements of bromo-indol-propanones highlight a pathway to α-substituted indole-3-acetamides and β-substituted tryptamines, showcasing the compound's versatility in synthetic chemistry (Sanchez & Parcell, 1990).

Physical Properties Analysis

The physical properties of 1H-Indol-2-amine hydrochloride derivatives, such as melting points and solubility, are crucial for their application in further chemical syntheses and applications. The structural evaluation, including melting point determination of synthesized derivatives, is essential for understanding their stability and reactivity under various conditions (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical agents and conditions, define the scope of applications of 1H-Indol-2-amine hydrochloride derivatives. Studies such as the palladium-/copper-catalyzed regioselective amination and chloroamination of indoles demonstrate the compound's reactivity and potential for creating a diverse set of molecules with varying functional groups (Liu, Gao, Shen, & Liang, 2011).

Scientific Research Applications

  • N-Amination of Heterocycles : Monochloramine is effective for N-amination of pyrrole and indole-containing heterocycles, yielding high isolated yields, which may include compounds like 1H-Indol-2-amine hydrochloride (Hynes et al., 2004).

  • Hydroamination : Hydroamination of certain indole derivatives with dialkylamines leads to amino derivatives of Indole, useful in organic synthesis and potentially pharmaceutical applications (Sobenina et al., 2010).

  • Formation of Pyrimidoindoles : Reacting certain indole derivatives with aromatic amines results in hydrochlorides like 1H-Indol-2-amine hydrochloride, used in synthesizing pyrimido(1,2-a)indoles (Suzdalev et al., 2013).

  • Synthesis of Pyrroloindoles : A process involving 2-(pyrrol-1-yl)benzaldehydes and secondary amine hydrochlorides can synthesize 9-dialkylamino-9H-pyrrolo[1,2-a]indoles, indicating a potential route involving 1H-Indol-2-amine hydrochloride (Kobayashi et al., 2006).

  • Antitumor Agents : 1H-Indol-2-amine hydrochloride derivatives show potential as DNA intercalators with selective anti-tumor activities, indicating their application in cancer research (Yin et al., 2007).

  • Aminobenzylation of Aldehydes : A one-pot aminobenzylation process provides rapid access to amines for bioactive natural products and pharmaceuticals, where 1H-Indol-2-amine hydrochloride could be a key intermediate (Wang et al., 2018).

  • Selective Amidation : The selective 3-amidation of 1H-indoles, possibly including 1H-Indol-2-amine hydrochloride, allows direct entry to biologically important 3-aminoindoles (Ortiz et al., 2017).

  • Synthesis of Isoindoloindoles : An efficient method for synthesizing substituted 6H-isoindolo[2,1-a]indol-6-ones, important in pharmacology, might involve intermediates like 1H-Indol-2-amine hydrochloride (Liu et al., 2017).

  • Palladium-Catalyzed Amination : The synthesis of 1-acetyl indolecarboxylates via palladium-catalyzed amination of aryl C-H bonds indicates possible applications for 1H-Indol-2-amine hydrochloride (Clagg et al., 2016).

Safety And Hazards

While specific safety and hazard information for 1H-Indol-2-amine hydrochloride is not available in the search results, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1H-indol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKSXSUBAADKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958131
Record name 1H-Indol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indol-2-amine hydrochloride

CAS RN

36946-70-0
Record name 1H-Indol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indol-2-amine hydrochloride
Reactant of Route 2
1H-Indol-2-amine hydrochloride
Reactant of Route 3
1H-Indol-2-amine hydrochloride
Reactant of Route 4
1H-Indol-2-amine hydrochloride
Reactant of Route 5
1H-Indol-2-amine hydrochloride
Reactant of Route 6
1H-Indol-2-amine hydrochloride

Citations

For This Compound
1
Citations
S Gupta, B Kumar, B Kundu - The Journal of Organic Chemistry, 2011 - ACS Publications
… After the formation of alkynone as monitored by TLC, the reaction mixture was diluted with DMSO (1 mL) at rt followed by addition of 1H-indol-2-amine hydrochloride derivatives (1.0 …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.